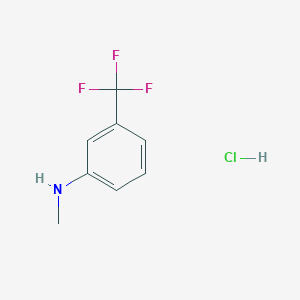

N-Methyl-3-(trifluoromethyl)aniline HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Methyl-3-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8F3N.HCl. It is a derivative of aniline, where the aniline ring is substituted with a trifluoromethyl group at the meta position and a methyl group on the nitrogen atom. This compound is known for its unique chemical properties due to the presence of the trifluoromethyl group, which imparts significant electron-withdrawing characteristics.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(trifluoromethyl)aniline hydrochloride can be achieved through several methods. One common approach involves the methylation of 3-(trifluoromethyl)aniline. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of N-Methyl-3-(trifluoromethyl)aniline hydrochloride may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include the use of automated systems for the addition of reagents and control of reaction conditions, such as temperature and pressure, to optimize the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-Methyl-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding nitro or nitroso derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products Formed

Oxidation: Nitro or nitroso derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Structure

N-Methyl-3-(trifluoromethyl)aniline HCl has the molecular formula C8H9ClF3N. The trifluoromethyl group enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry. The methylated nitrogen atom contributes to its unique properties, allowing for increased binding affinity to biological targets.

Pharmaceutical Applications

- Drug Development : NMTFA HCl plays a crucial role as a precursor in synthesizing various pharmaceuticals. Its structure allows for modifications that lead to compounds with enhanced pharmacological profiles. For example, derivatives of NMTFA have been explored for their potential as NMDA receptor ligands, which are relevant in treating neuropsychiatric disorders such as Alzheimer's disease and schizophrenia .

- Radioligand Development : Research has demonstrated that NMTFA derivatives can serve as high-affinity ligands for PET imaging of the NMDA receptor. These ligands exhibit low nanomolar affinity, making them promising candidates for non-invasive imaging techniques that could aid in diagnosing and understanding neurodegenerative diseases .

- Enzyme Inhibition : The compound's trifluoromethyl group enhances its interaction with various enzymes, leading to potential applications in enzyme inhibition studies. Such interactions can be pivotal in drug design, particularly for targeting specific pathways involved in disease mechanisms.

Agrochemical Applications

NMTFA HCl is also explored in the agrochemical sector, particularly for developing herbicides and insecticides. The trifluoromethyl group is known to improve the efficacy and stability of agrochemical formulations, making them more effective against pests while reducing environmental impact.

- NMDA Receptor Ligands : A study examined the structure-affinity relationships of various NMTFA derivatives as potential PET radioligands. Four compounds displayed low nanomolar affinity at the PCP binding site, indicating their potential utility in imaging studies .

- Enzyme Interaction Studies : Research has focused on how the trifluoromethyl group affects binding affinity to specific enzymes. Compounds similar to NMTFA have shown significant inhibition rates against target enzymes, suggesting a pathway for drug development aimed at metabolic diseases.

Mécanisme D'action

The mechanism of action of N-Methyl-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Trifluoromethyl)aniline: Lacks the methyl group on the nitrogen atom, resulting in different reactivity and biological activity.

4-(Trifluoromethyl)aniline: The trifluoromethyl group is positioned at the para position, which can significantly alter its chemical properties and applications.

N-Methyl-4-(trifluoromethyl)aniline: Similar structure but with the trifluoromethyl group at the para position, leading to different steric and electronic effects.

Uniqueness

N-Methyl-3-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the trifluoromethyl group at the meta position and the presence of a methyl group on the nitrogen atom. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical and biological applications .

Activité Biologique

N-Methyl-3-(trifluoromethyl)aniline hydrochloride (NMTFA·HCl) is a compound of significant interest in pharmacological research due to its unique structural characteristics and biological activities. This article explores its biological activity, including its pharmacological effects, synthesis, and potential applications.

Chemical Structure and Properties

NMTFA·HCl has the molecular formula C₈H₉ClF₃N. The trifluoromethyl group enhances the compound's lipophilicity and binding affinity to various biological targets, which is crucial for its pharmacological applications. The methylated nitrogen atom contributes to its reactivity, making it a valuable candidate for drug development and agrochemical applications .

Pharmacological Effects

- Antimicrobial Activity : NMTFA·HCl exhibits notable antimicrobial properties. Studies have shown that compounds with similar trifluoromethyl substitutions can effectively inhibit the growth of bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentrations (MICs) for related compounds have been reported, indicating potential bactericidal effects .

- Anti-inflammatory Potential : The compound also displays anti-inflammatory properties. Research indicates that modifications in the aniline structure can influence the activity of transcription factors like NF-κB, which plays a critical role in inflammatory responses. Certain analogs of NMTFA·HCl have shown promise in modulating this pathway .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of NMTFA·HCl on various cancer cell lines. The results suggest that it may induce apoptosis in specific cell types, indicating potential use in cancer therapy .

Synthesis

The synthesis of NMTFA·HCl typically involves several steps, including the introduction of the trifluoromethyl group to the aniline structure. Various synthetic methodologies have been explored, enhancing the efficiency and yield of this compound .

Comparative Analysis

To understand the unique properties of NMTFA·HCl better, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Fluoro-N-methyl-3-(trifluoromethyl)aniline HCl | C₈H₈ClF₄N | Contains an additional fluorine atom |

| 3-Trifluoromethyl aniline | C₇H₆F₃N | Lacks methyl substitution on nitrogen |

| N,N-Dimethyl-3-(trifluoromethyl)aniline | C₉H₁₀F₃N | Has dimethyl substitution instead of methyl |

This table illustrates how NMTFA·HCl stands out due to its specific combination of a trifluoromethyl group and a methylated nitrogen atom, enhancing its reactivity and biological activity compared to other compounds .

Case Studies

Recent studies have highlighted the efficacy of NMTFA·HCl in various applications:

- In Vitro Studies : A study demonstrated that related compounds showed significant antimicrobial activity against S. aureus, with MIC values indicating both bacteriostatic and bactericidal effects .

- Inflammation Modulation : Another investigation into anti-inflammatory properties revealed that certain derivatives could significantly affect NF-κB activity, suggesting therapeutic potential in treating inflammatory diseases .

Propriétés

IUPAC Name |

N-methyl-3-(trifluoromethyl)aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3N.ClH/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5,12H,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDWVYYXDGVLAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC(=C1)C(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.